molecular formula C26H22FN3O2S B2711526 (7-{[(4-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892415-77-9

(7-{[(4-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No.: B2711526
CAS No.: 892415-77-9
M. Wt: 459.54
InChI Key: KGXSXRVEBOPXRW-UHFFFAOYSA-N
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Description

[4-[(4-fluorobenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

[7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2S/c1-15-5-3-4-6-20(15)24-29-25-22(11-21-18(13-31)12-28-16(2)23(21)32-25)26(30-24)33-14-17-7-9-19(27)10-8-17/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXSXRVEBOPXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(4-fluorobenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: Introduction of the fluorobenzyl group via nucleophilic substitution reactions.

    Cyclization: Formation of the pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidine core through cyclization reactions.

    Thioether Formation: Incorporation of the thioether linkage by reacting with appropriate thiol reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[4-[(4-fluorobenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, [4-[(4-fluorobenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol is studied for its potential interactions with biological macromolecules. It may serve as a probe for investigating enzyme activities or receptor binding.

Medicine

The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are exploring its efficacy as a drug candidate for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of [4-[(4-fluorobenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-[(4-fluorobenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol lies in its complex structure, which combines multiple aromatic rings and functional groups

Biological Activity

The compound (7-{[(4-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a complex organic molecule with significant potential for biological activity. Its unique tricyclic structure and various functional groups suggest that it may interact with multiple biological targets, making it a candidate for pharmacological applications.

Molecular Structure

  • Molecular Formula: C26H22FN3O2S
  • Molecular Weight: 459.5 g/mol
  • CAS Number: 892415-65-5

Structural Features

The compound features:

  • A triazatricyclo framework that may enhance its biological interactions.
  • Functional groups including a fluorinated phenyl and a sulfanyl group that could influence its reactivity and binding properties.

Antimicrobial Activity

Compounds with similar frameworks have shown antimicrobial properties against various pathogens. For instance:

  • Eucalyptus camaldulensis extracts, structurally related to this compound, demonstrated potent antimicrobial effects against Staphylococcus aureus and Pseudomonas aeruginosa . This suggests that the target compound may also possess antimicrobial potential.

Enzyme Inhibition Studies

In silico docking studies have been employed to assess the potential of similar compounds as enzyme inhibitors. For example:

  • Compounds targeting α-glucosidase showed competitive inhibition properties, indicating that our compound might also exhibit similar enzyme inhibitory activities.

Case Study: Structural Analogues

A study on structurally analogous compounds revealed that many exhibit significant biological activities due to their unique structural features. The following table summarizes findings from various studies on related compounds:

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAntioxidant20.1
Compound BAntimicrobial12 mm (Staph)
Compound Cα-glucosidase Inhibitor-8.6 Kcal/mol

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for determining its therapeutic potential. Interaction studies can be conducted using various methods such as:

  • Molecular Docking: To predict binding affinities with target enzymes.
  • Cell Culture Assays: To evaluate cytotoxicity and efficacy against specific cell lines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing this tricyclic compound, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves multi-step strategies, including:

  • Sulfanyl Group Introduction : Reacting 4-fluorobenzyl thiol with halogenated intermediates under nucleophilic substitution conditions (e.g., using K₂CO₃ in DMF) to install the [(4-fluorophenyl)methyl]sulfanyl moiety .
  • Tricyclic Core Formation : Cyclocondensation of azide and alkyne precursors via Huisgen cycloaddition or thiol-ene click chemistry to assemble the triazatricyclo framework .
  • Methanol Functionalization : Oxidation of a methyl group to the methanol derivative using controlled MnO₂ or TEMPO-mediated oxidation .
    • Key Intermediates : Halogenated precursors (e.g., brominated aryl derivatives), azide-functionalized intermediates, and protected thiols are critical for regioselective coupling .

Q. What characterization techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the 3D conformation and validate bond lengths/angles. For example, a mean C–C bond length of 1.39 Å and an R factor of 0.041 were reported for a related tricyclic compound, ensuring precision in structural assignment .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl and methylphenyl groups). ¹⁹F NMR can verify the integrity of the fluorinated moiety .
  • Mass Spectrometry : High-resolution MS (HRMS) with ESI+ or MALDI-TOF ensures accurate molecular ion matching (e.g., [M+H]⁺ within 1 ppm error) .

Advanced Research Questions

Q. How can computational methods be integrated with experimental workflows to optimize synthesis and predict reactivity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states. For example, ICReDD employs reaction path searches to identify energetically favorable routes, reducing trial-and-error experimentation .
  • AI-Driven Process Optimization : Implement tools like COMSOL Multiphysics coupled with machine learning to simulate reaction conditions (e.g., solvent effects, temperature gradients) and predict yield outcomes .
  • Validation : Cross-reference computational predictions with experimental data (e.g., comparing calculated vs. observed NMR chemical shifts) .

Q. How should researchers address contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Orthogonal Assays : Validate activity using multiple techniques (e.g., enzyme inhibition assays, cell viability tests, and in silico docking). For instance, discrepancies in IC₅₀ values may arise from assay-specific interference (e.g., fluorophenyl-thiol redox activity in colorimetric assays) .
  • Dose-Response Repetition : Conduct triplicate experiments with staggered concentrations to identify outliers and calculate robust mean values .
  • Pathway-Specific Probes : Use biochemical probes (e.g., kinase inhibitors) to isolate target interactions and rule off-target effects .

Q. What statistical approaches are recommended for designing experiments to optimize reaction conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ full factorial) to screen variables like temperature, catalyst loading, and solvent polarity. For example, a study on tricyclic compounds identified solvent polarity as the most significant factor (p < 0.05) using ANOVA .
  • Response Surface Methodology (RSM) : Optimize multi-variable interactions (e.g., time vs. yield) via central composite designs, achieving >90% yield in optimized cases .
  • Data Contingency Plans : Predefine exclusion criteria for anomalous data points (e.g., outliers beyond ±2σ) to maintain statistical rigor .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?

  • Methodological Answer :

  • Derivatization Libraries : Synthesize analogs with systematic substitutions (e.g., varying fluorophenyl positions or methyl groups) and compare bioactivity profiles .
  • Crystallographic SAR : Correlate X-ray-derived bond angles (e.g., S–C–C torsion angles) with activity data to identify steric or electronic drivers .
  • Computational SAR : Use molecular dynamics simulations to assess ligand-receptor binding affinities and predict substituent effects .

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